molecular formula C16H21BFNO5 B8187769 4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester

Cat. No.: B8187769
M. Wt: 337.2 g/mol
InChI Key: HZFMHFJSTMGGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a fluorine atom, and a methoxycarbonyl group attached to a phenyl ring, along with a boronic acid pinacol ester moiety. These structural features make it a versatile reagent in organic synthesis and a valuable tool in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate. This can be achieved through the reaction of an appropriate aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of Functional Groups: The acetylamino, fluorine, and methoxycarbonyl groups are introduced through various substitution reactions. For instance, the acetylamino group can be introduced via acylation, while the fluorine atom can be added through halogenation reactions.

    Formation of the Pinacol Ester: The final step involves the esterification of the boronic acid intermediate with pinacol to form the desired boronic acid pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Oxidation and Reduction: The boronic ester moiety can undergo oxidation to form boronic acids or reduction to form boranes.

    Substitution Reactions: The acetylamino and methoxycarbonyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester moiety.

    Functionalized Derivatives: Formed through substitution reactions involving the acetylamino and methoxycarbonyl groups.

Scientific Research Applications

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester is primarily related to its ability to participate in cross-coupling reactions. The boronic ester moiety facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylamino-2-fluoro-5-methoxycarbonylphenylboronic acid pinacol ester stands out due to its unique combination of functional groups, which enhances its reactivity and versatility in various chemical reactions. The presence of the acetylamino group provides additional sites for functionalization, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

methyl 2-acetamido-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BFNO5/c1-9(20)19-13-8-12(18)11(7-10(13)14(21)22-6)17-23-15(2,3)16(4,5)24-17/h7-8H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFMHFJSTMGGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.